(5-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone
Description
The compound “(5-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone” is a structurally complex molecule featuring a 1,3,4-oxadiazole core linked to a methylpyrrole moiety and a 2,4-dichlorophenyl group. The oxadiazole ring is substituted with a (2,4-dichlorophenoxy)methyl group, while the pyrrole ring is methylated at the 1-position. The presence of multiple chlorine atoms may enhance lipophilicity and target binding, analogous to antifungal and pesticidal agents .
Properties
IUPAC Name |
[5-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]-1-methylpyrrol-3-yl]-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl4N3O3/c1-28-9-11(20(29)14-4-2-12(22)7-15(14)24)6-17(28)21-27-26-19(31-21)10-30-18-5-3-13(23)8-16(18)25/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTPTHLHHOUUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone , commonly referred to as a derivative of oxadiazole and pyrrole, has garnered significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological potentials.
Chemical Structure and Properties
The molecular formula of the compound is C21H13Cl4N3O3 , with a molecular weight of 469.15 g/mol . The structure features a pyrrole ring linked to an oxadiazole moiety and dichlorophenyl groups, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one under review have been tested against various human cancer cell lines using the MTT assay. The results indicate that these compounds can induce cytotoxicity in cancer cells such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7a | MCF-7 | 15.2 | Induction of apoptosis |
| 7b | A549 | 12.8 | Inhibition of tubulin polymerization |
| 7c | DU-145 | 10.5 | DNA damage response |
Anti-inflammatory and Analgesic Effects
The compound has also shown promise in anti-inflammatory assays. Similar oxadiazole derivatives have been reported to exhibit analgesic effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway . The presence of the dichlorophenoxy group is believed to enhance these effects.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings possess antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Activity
| Compound ID | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| 7d | E. coli | 18 |
| 7e | S. aureus | 20 |
Case Studies
One notable study involved synthesizing various oxadiazole derivatives and evaluating their biological activities in vitro. The study found that certain modifications to the oxadiazole structure significantly enhanced anticancer activity while reducing cytotoxicity in normal cells .
Another case study focused on the anti-inflammatory effects of similar compounds in animal models. The results showed a marked reduction in inflammation markers when treated with these derivatives compared to controls .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The presence of oxadiazole and pyrrole rings contributes to its biological activity. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Pharmacological Applications
-
Antimicrobial Activity :
- Studies have indicated that compounds containing oxadiazole moieties often exhibit significant antimicrobial properties. For example, derivatives similar to (5-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone have shown effectiveness against various bacterial strains due to their ability to disrupt cellular processes .
- Anticancer Properties :
- Neuroprotective Effects :
Agrochemical Applications
The compound's structure suggests potential use as a pesticide or herbicide. The dichlorophenoxy group is known for its herbicidal properties:
- Herbicidal Activity :
- Insecticidal Properties :
Case Studies
Comparison with Similar Compounds
Key Observations :
- Oxadiazole vs. Thiazole/Triazole : The oxadiazole core in the target compound may offer greater metabolic stability compared to thiazoles () or triazoles (), which are prone to enzymatic oxidation .
Physicochemical Properties
The target compound’s predicted LogP (~5.2) indicates high lipophilicity, comparable to oxadiazolone derivatives (, LogP 5.8) and thiazole methanones (, LogP 5.8). This property aligns with enhanced membrane permeability but may limit aqueous solubility . Its molecular weight (~460.2) exceeds typical drug-like molecules (≤500 g/mol), suggesting agrochemical rather than therapeutic applications .
Bioactivity and Computational Predictions
- Molecular Similarity Analysis : Computational metrics (Tanimoto/Dice indexes) suggest the target compound shares >70% similarity with pesticidal oxadiazoles () and antiparasitic thiazoles () .
- Bioactivity Clustering : Hierarchical clustering () links structurally similar compounds to shared targets (e.g., cytochrome P450 for dichlorophenyl derivatives) .
- Hypothesized Activity : The compound’s dichlorophenyl and oxadiazole groups correlate with antifungal activity in triazole agrochemicals () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
